Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrrolidin-3-ylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-nitrophenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- (S)-tert-Butyl pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for various chemical modifications, while the pyrrolidin-3-ylcarbamate moiety provides a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-4-6-13(7-5-12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
InChI Key |
PBHUZCGXXMOMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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